molecular formula C24H19F2NO4 B6279535 (3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 1260601-06-6

(3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No. B6279535
CAS RN: 1260601-06-6
M. Wt: 423.4
InChI Key:
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Description

(3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a useful research compound. Its molecular formula is C24H19F2NO4 and its molecular weight is 423.4. The purity is usually 95.
BenchChem offers high-quality (3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves the protection of the amine group, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is then removed, and the carboxylic acid is activated for coupling with the protected amine. Finally, the protecting groups are removed to yield the desired product.", "Starting Materials": [ "2,4-difluoroaniline", "3-(bromomethyl)phenylacetic acid", "9H-fluorene-9-methanol", "N,N-diisopropylethylamine (DIPEA)", "Fmoc-OSu", "N,N-dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diethyl ether", "Triisopropylsilane (TIPS)", "Trifluoroacetic acid (TFA)", "Ethanol", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Protection of amine group", "2,4-difluoroaniline is dissolved in DCM and cooled to 0°C. DIPEA is added, followed by a solution of Fmoc-OSu in DMF. The reaction mixture is stirred for 2 hours at 0°C, then washed with water and dried over Na2SO4. The crude product is purified by column chromatography to yield Fmoc-protected 2,4-difluoroaniline.", "Step 2: Introduction of Fmoc group", "3-(bromomethyl)phenylacetic acid is dissolved in DCM and cooled to 0°C. DIPEA is added, followed by a solution of Fmoc-OSu in DMF. The reaction mixture is stirred for 2 hours at 0°C, then washed with water and dried over Na2SO4. The crude product is purified by column chromatography to yield Fmoc-protected 3-(bromomethyl)phenylacetic acid.", "Step 3: Coupling of protected amine and acid", "Fmoc-protected 2,4-difluoroaniline and Fmoc-protected 3-(bromomethyl)phenylacetic acid are dissolved in DMF and cooled to 0°C. DIPEA is added, followed by TIPS and ethyl chloroformate. The reaction mixture is stirred for 2 hours at 0°C, then washed with water and dried over Na2SO4. The crude product is purified by column chromatography to yield Fmoc-protected (3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid.", "Step 4: Removal of Fmoc group", "Fmoc-protected (3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is dissolved in a mixture of TFA and DCM. The reaction mixture is stirred for 2 hours at room temperature, then concentrated under reduced pressure. The crude product is dissolved in DCM and washed with water, then dried over Na2SO4. The crude product is purified by column chromatography to yield (3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid.", "Step 5: Removal of protecting groups", "(3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is dissolved in ethanol and NaOH is added. The reaction mixture is stirred for 2 hours at room temperature, then acidified with HCl. The crude product is extracted with DCM and washed with water, then dried over Na2SO4. The crude product is purified by column chromatography to yield the desired product." ] }

CAS RN

1260601-06-6

Product Name

(3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Molecular Formula

C24H19F2NO4

Molecular Weight

423.4

Purity

95

Origin of Product

United States

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